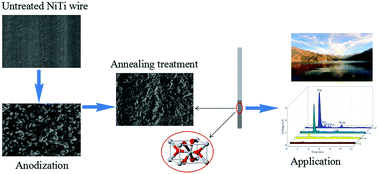Facile in situ fabrication of oriented titania submicrorods embedded into a superelastic nickel–titanium alloy fiber substrate and their application in solid-phase microextraction
New Journal of Chemistry Pub Date: 2018-06-26 DOI: 10.1039/C8NJ02234H
Abstract
A nickel–titanium oxide (NiO/TiO2) coating was in situ grown on a nickel–titanium (NiTi) alloy fiber substrate by anodic oxidation. After annealing, a uniform and dense Ni-free coating of rutile phase TiO2 submicrorods (TiO2SRs) was obtained. In particular, the TiO2SRs were embedded into the NiTi fiber substrate and oriented outwards, leading to high mechanical stability, a large contact surface area and an open access structure. In solid-phase microextraction (SPME), the TiO2SR coating showed high extraction capacity and excellent extraction selectivity for polycyclic aromatic hydrocarbons (PAHs) among the studied aromatic compounds. The key factors affecting the SPME coupled to high-performance liquid chromatography with ultraviolet detection (HPLC-UV) of PAHs were further investigated and optimized. Under the optimized conditions, the proposed method presented linear ranges from 0.05 to 250 μg L−1 with correlation coefficients more than 0.998 and limits of detection from 0.002 to 0.120 μg L−1. The intra-day and inter-day repeatability for the single fiber varied from 2.05% to 5.01% and from 3.57% to 5.45% for five replicates of PAHs, respectively. The fiber-to-fiber reproducibility for five fibers fabricated in different batches ranged from 4.23% to 6.15% at a spiking level of 20 μg L−1, respectively. This SPME-HPLC-UV method was successfully applied to the selective concentration and sensitive determination of PAHs in different environmental water samples. Furthermore, the NiTi@TiO2SR fiber can be fabricated in a precisely controllable manner, and has high stability and long service time.


Recommended Literature
- [1] Enantioselective synthesis of 1,2,4-triazolines by chiral iron(ii)-complex catalyzed cyclization of α-isocyano esters and azodicarboxylates†
- [2] Contents list
- [3] Understanding the role of metal supported on TiO2 in photoreforming of oxygenates
- [4] Photoluminescence properties of multilayer oxide films intercalated with rare earth ions by the layer-by-layer technique†
- [5] Dissociative and non-dissociative adsorption dynamics of N2 on Fe(110)
- [6] Matching the organic and inorganic counterparts during nucleation and growth of copper-based nanoparticles – in situ spectroscopic studies†
- [7] Event-triggered logical flow control for comprehensive process integration of multi-step assays on centrifugal microfluidic platforms†
- [8] Gold nanoclusters with bright near-infrared photoluminescence†
- [9] Front cover
- [10] Publication received










